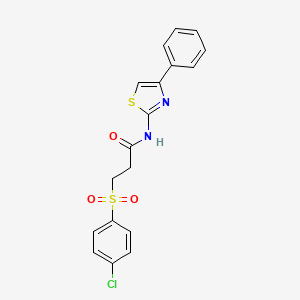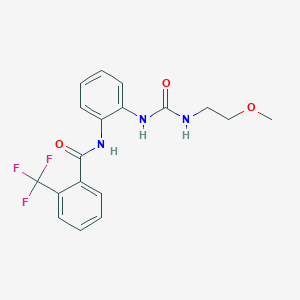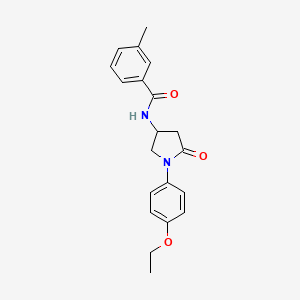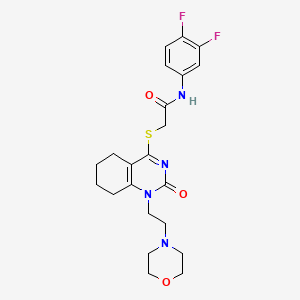
Methyl 4-chloro-3-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-chloro-3-hydroxy-3-methylbutanoate, also known as MCHMB, is a chemical compound that belongs to the family of organic esters. It is widely used in scientific research for its unique properties and potential applications in various fields.
Scientific Research Applications
Biocatalysis in Drug Intermediates
Methyl 4-chloro-3-hydroxy-3-methylbutanoate is a key chiral intermediate in cholesterol-lowering drugs like statins. Research has focused on the biocatalysis of this compound, particularly through the screening of microorganisms and gene cloning of carbonyl reductases (Z. Bao-quan, 2013); (Q. Ye, P. Ouyang, Hanjie Ying, 2011).
Synthesis Techniques
Various synthesis techniques have been developed for compounds related to this compound. These include the sequential kinetic resolution catalyzed by halohydrin dehalogenase (M. Majerić Elenkov et al., 2006), and the Ti-Claisen condensation method (Yuichiro Ashida, 2016).
Sensory Evaluation in Wine
The compound and its derivatives have been studied for their chemical and sensory characteristics in wines. For example, ethyl 2-hydroxy-3-methylbutanoate enantiomers, related to this compound, were evaluated for their sensory contribution in wines (Marine Gammacurta et al., 2018).
Chemical Reactions and Mechanisms
Studies have also explored the kinetics and mechanisms of reactions involving compounds similar to this compound. These include oxidation reactions (S. Signorella, S. García, L. Sala, 1992) and investigations into the conformational behavior of related esters (Jun Li, J. Uzawa, Y. Doi, 1997).
Aroma Compounds in Beverages
The role of related hydroxy acids as precursors of aroma compounds in wine and other alcoholic beverages has been studied, highlighting their sensory effects (Elisa Gracia-Moreno, R. Lopez, V. Ferreira, 2015).
Biomaterials and Tissue Engineering
Related polyhydroxyalkanoates, including poly 3-hydroxybutyrate, have been explored as materials in tissue engineering due to their biodegradability and thermoprocessability (Guoqiang Chen, Qiong Wu, 2005).
properties
IUPAC Name |
methyl 4-chloro-3-hydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-6(9,4-7)3-5(8)10-2/h9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWGOPAJGDJKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole](/img/structure/B2684222.png)


![7-chloro-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2684226.png)
![2-Benzylsulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2684228.png)

![ethyl 2-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2684234.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2684235.png)

![3-Cyclopropyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2684237.png)


